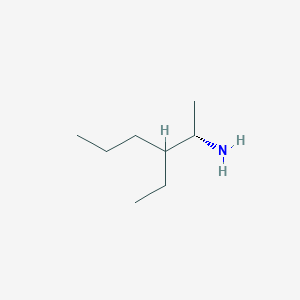
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthetic Methodologies and Chemical Reactions
- Research has explored the one-pot, diastereoselective three-component synthesis of furano and pyrano pyrimidinones (thiones) using urea/thiourea and dihydro-pyran with aromatic aldehydes. This highlights the compound's utility in synthesizing complex heterocyclic structures with potential biological activities (Ghorbani‐Vaghei et al., 2015).
- Studies involving ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the compound's reactivity towards active methylene reagents to yield diverse pyran, pyridine, and pyridazine derivatives, underscoring its versatility in synthesizing heterocyclic compounds (Mohareb et al., 2004).
Catalytic Applications and Reaction Mechanisms
- The use of urea as a catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives demonstrates the potential of urea derivatives in facilitating multicomponent reactions. This showcases the utility of such compounds in developing efficient synthetic methodologies (Li et al., 2017).
- The rheology and gelation properties of specific urea compounds have been studied, providing insight into the structural factors influencing their physical properties. This research has implications for developing new materials and understanding molecular interactions (Lloyd & Steed, 2011).
Diverse Applications in Material Science and Drug Discovery
- The development of a library of substituted tetrahydropyrones through oxidative carbon-hydrogen bond activation and click chemistry highlights the potential of urea derivatives in creating diverse chemical libraries for drug discovery and materials science (Zaware et al., 2011).
- Research on the synthesis, solid-phase reaction, optical properties, and patterning of luminescent polyfluorenes incorporating urea derivatives underscores the importance of these compounds in developing new materials with unique optical properties (Han et al., 2005).
特性
IUPAC Name |
1-(oxan-4-yl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-16(17-15-4-2-12-22-15)18(13-6-9-20-10-7-13)8-5-14-3-1-11-21-14/h1-4,11-13H,5-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLSSZTDUPSPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)



![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)
![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)
![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)